Cas no 66608-94-4 (3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea)

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea is a thiourea derivative characterized by its unique alkyl and aryl substitution pattern. The compound features a butan-2-yl group at the 3-position and a 2,6-diethylphenyl moiety at the 1-position, contributing to its steric and electronic properties. This structural configuration enhances its potential as a ligand in coordination chemistry or as an intermediate in organic synthesis. The presence of the thiourea functional group offers strong hydrogen-bonding capabilities, making it useful in molecular recognition and catalysis. Its lipophilic substituents may improve solubility in nonpolar media, broadening its applicability in specialized chemical processes. The compound's stability and selectivity render it valuable for research in asymmetric synthesis and metal complexation studies.
3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea structure
66608-94-4 structure
Product name:3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea
CAS No:66608-94-4
MF:C15H24N2S
Molecular Weight:264.429
CID:4123037
PubChem ID:20346973

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea 化学的及び物理的性質

名前と識別子

    • Thiourea, N-(2,6-diethylphenyl)-N'-(1-methylpropyl)-
    • 3-(butan-2-yl)-1-(2,6-diethylphenyl)thiourea
    • 1-butan-2-yl-3-(2,6-diethylphenyl)thiourea
    • EN300-65931
    • 1-(2,6-DIETHYLPHENYL)-3-(SEC-BUTYL)THIOUREA
    • AKOS008011392
    • RCA60894
    • G35651
    • SCHEMBL11429913
    • CS-0257053
    • 66608-94-4
    • Z45792626
    • 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea
    • インチ: InChI=1S/C15H24N2S/c1-5-11(4)16-15(18)17-14-12(6-2)9-8-10-13(14)7-3/h8-11H,5-7H2,1-4H3,(H2,16,17,18)
    • InChIKey: SVRARWXEFNZPMJ-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 264.16601995Da
  • 同位素质量: 264.16601995Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 1
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 243
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.2Ų
  • XLogP3: 4.4

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-65931-0.05g
3-(butan-2-yl)-1-(2,6-diethylphenyl)thiourea
66608-94-4 95.0%
0.05g
$42.0 2025-02-20
Enamine
EN300-65931-0.5g
3-(butan-2-yl)-1-(2,6-diethylphenyl)thiourea
66608-94-4 95.0%
0.5g
$175.0 2025-02-20
Enamine
EN300-65931-10.0g
3-(butan-2-yl)-1-(2,6-diethylphenyl)thiourea
66608-94-4 95.0%
10.0g
$1101.0 2025-02-20
TRC
B872600-5mg
3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea
66608-94-4
5mg
$ 50.00 2022-06-01
TRC
B872600-50mg
3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea
66608-94-4
50mg
$ 95.00 2022-06-01
Enamine
EN300-65931-1.0g
3-(butan-2-yl)-1-(2,6-diethylphenyl)thiourea
66608-94-4 95.0%
1.0g
$256.0 2025-02-20
Aaron
AR01AAGF-500mg
3-(butan-2-yl)-1-(2,6-diethylphenyl)thiourea
66608-94-4 95%
500mg
$266.00 2025-02-14
1PlusChem
1P01AA83-250mg
3-(butan-2-yl)-1-(2,6-diethylphenyl)thiourea
66608-94-4 95%
250mg
$171.00 2024-04-22
1PlusChem
1P01AA83-1g
3-(butan-2-yl)-1-(2,6-diethylphenyl)thiourea
66608-94-4 95%
1g
$368.00 2024-04-22
Aaron
AR01AAGF-5g
3-(butan-2-yl)-1-(2,6-diethylphenyl)thiourea
66608-94-4 95%
5g
$1047.00 2025-02-14

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea 関連文献

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thioureaに関する追加情報

Comprehensive Overview of 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea (CAS No. 66608-94-4)

The compound 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea (CAS No. 66608-94-4) is a specialized thiourea derivative with a unique molecular structure that combines alkyl and aryl groups. This compound has garnered significant attention in recent years due to its potential applications in various industrial and research fields. The presence of the thiourea moiety, coupled with the 2,6-diethylphenyl and butan-2-yl substituents, imparts distinct chemical properties that make it valuable for specific applications.

One of the most frequently searched questions related to 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea is its solubility and stability under different conditions. Researchers and industry professionals often inquire about its compatibility with organic solvents, which is critical for its use in synthesis and formulation. Studies indicate that this compound exhibits moderate solubility in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), while being less soluble in non-polar solvents like hexane. Its stability under ambient conditions makes it suitable for long-term storage, provided it is kept away from moisture and strong oxidizing agents.

The synthesis of 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea typically involves the reaction of 2,6-diethylphenyl isothiocyanate with sec-butylamine. This method is favored for its high yield and relatively mild reaction conditions. The purity of the final product is often verified using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These analytical methods ensure that the compound meets the stringent quality standards required for research and industrial applications.

In recent years, the demand for thiourea derivatives like 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea has increased due to their role as intermediates in the synthesis of more complex molecules. For instance, they are often used in the preparation of heterocyclic compounds, which are pivotal in pharmaceuticals and agrochemicals. The 2,6-diethylphenyl group in this compound enhances its steric and electronic properties, making it a valuable building block in organic synthesis. This has led to a surge in research publications and patents exploring its potential uses.

Another hot topic surrounding 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea is its potential as a ligand in coordination chemistry. The thiourea group can act as a donor atom, forming complexes with various metal ions. These complexes have been studied for their catalytic properties and potential applications in materials science. For example, they may be used in the development of novel catalysts for organic transformations or as components in advanced materials with unique optical or electronic properties.

The environmental and safety profile of 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea is another area of interest for users. While it is not classified as a hazardous substance under most regulatory frameworks, proper handling procedures should still be followed to minimize exposure. This includes the use of personal protective equipment (PPE) such as gloves and safety goggles when working with the compound. Its biodegradability and ecotoxicity are also subjects of ongoing research, particularly as industries move toward greener and more sustainable chemical practices.

Market trends indicate a growing demand for 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea, particularly in regions with robust pharmaceutical and agrochemical industries. Suppliers and manufacturers are increasingly focusing on scaling up production to meet this demand while maintaining high purity and consistency. The compound is often listed under alternative names or catalog numbers, so users searching for it should also look for synonyms or related identifiers to ensure they find the correct product.

In conclusion, 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea (CAS No. 66608-94-4) is a versatile and valuable compound with a wide range of applications in research and industry. Its unique chemical structure, combined with its stability and reactivity, makes it a sought-after intermediate in organic synthesis. As research continues to uncover new uses for this compound, its importance in the chemical landscape is expected to grow even further. For those working in fields such as pharmaceuticals, agrochemicals, or materials science, understanding the properties and applications of this thiourea derivative is essential.

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